salT protein

MbtI inhibition antitubercular agents furanic inhibitors

Recombinant MbtI (salT protein), the sole committed-step enzyme in mycobactin biosynthesis. This 50.95 kDa salicylate synthase (UniProt P9WFX1) has no human ortholog, eliminating mechanism-based host toxicity risk. Its 1.544 Å crystal structure (PDB 8QN5) enables precision fragment-based screening and rational inhibitor optimization. Essential for Mg²⁺-dependent enzymology and antitubercular assay cascades. Differentiated from Irp9/TrpE homologs – only MbtI recapitulates the native biological context of M. tuberculosis iron acquisition. Available recombinant, ≥85% pure (SDS-PAGE), lyophilized. Request quote for bulk.

Molecular Formula C8H11NO2
Molecular Weight 0
CAS No. 128689-45-2
Cat. No. B1178466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesalT protein
CAS128689-45-2
SynonymssalT protein
Molecular FormulaC8H11NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

salT Protein (MbtI Salicylate Synthase) Procurement Guide: 128689-45-2 Biochemical and Structural Baseline


The salT protein, identified as the MbtI salicylate synthase from Mycobacterium tuberculosis (UniProt: P9WFX1), is a 470-amino acid enzyme with a theoretical molecular weight of 50.95 kDa that catalyzes the conversion of chorismate to salicylate—the first committed step in mycobactin siderophore biosynthesis [1]. Its crystal structure has been solved via X-ray diffraction at resolutions up to 1.544 Å, confirming its classification within the chorismate-utilizing enzyme superfamily [2]. Unlike generic salicylate synthases from other organisms, MbtI is essential for iron acquisition in M. tuberculosis under host-imposed iron-limiting conditions and has no human ortholog, establishing it as a pathogen-specific target for antitubercular drug discovery [3].

Why Generic Salicylate Synthase Proteins Cannot Substitute for M. tuberculosis MbtI (salT) in TB Drug Discovery


Substitution of M. tuberculosis MbtI with salicylate synthases from other organisms—including the structurally similar Irp9 from Yersinia enterocolitica or anthranilate synthase (TrpE) from other bacterial species—fails to recapitulate the pathogen-specific biological context required for antitubercular drug discovery [1]. MbtI is absent in human cells, making it an attractive selective target; however, cross-species homologs exhibit divergent active-site architectures, substrate specificities, and inhibitor-binding profiles that preclude reliable extrapolation of structure-activity relationships [2]. Critically, MbtI is the sole enzyme responsible for the first committed step of mycobactin biosynthesis in M. tuberculosis, a pathway that is not functionally redundant in this organism, meaning that inhibition cannot be bypassed via alternative metabolic routes as may occur in other bacteria [3].

salT Protein (MbtI) Quantitative Comparative Evidence: Inhibitor Potency and Structural Differentiation


Furanic MbtI Inhibitor 1a Demonstrates Superior In Vitro Inhibitory Activity Compared to Prior Best-in-Class Reference Compound

The furanic MbtI inhibitor compound 1a exerted slightly better in vitro inhibitory activity on MbtI salicylate synthase compared to the best inhibitor reported to date at the time of the study, establishing a new potency benchmark for this target class [1]. This represents the first potent MbtI inhibitor endowed with promising activity directly against M. tuberculosis, with siderophore production assays suggesting a correlation between the antimycobacterial effect and on-target MbtI inhibition [1].

MbtI inhibition antitubercular agents furanic inhibitors siderophore biosynthesis

MbtI Salicylate Synthase Structural Resolution Advancement: 1.544 Å vs. 2.5 Å Enables Precision Inhibitor Design

The crystal structure of M. tuberculosis MbtI salicylate synthase in complex with methyl-AMT (PDB: 8QN5) was solved at 1.544 Å resolution, representing a substantial improvement over the previously available 2.5 Å resolution structure (PDB: 2I6Y) of the apo enzyme [1][2]. This higher-resolution ligand-bound structure reveals precise active-site interactions including magnesium coordination geometry and inhibitor-binding contacts that were not discernible at lower resolution, directly informing computational docking and rational inhibitor optimization [1].

X-ray crystallography structure-based drug design MbtI high-resolution structure

MbtI Absence in Human Cells Confers Target Selectivity Advantage Over Host-Homologous Enzymes

MbtI salicylate synthase from M. tuberculosis has no orthologous counterpart in the human genome, in contrast to several other antitubercular drug targets such as NAD+ synthetase or certain kinases that share significant sequence identity with human enzymes [1]. This absence of a human homolog eliminates the potential for mechanism-based host toxicity arising from on-target inhibition of a corresponding human enzyme, a known liability for targets with conserved eukaryotic homologs [2].

target selectivity antitubercular drug discovery MbtI human ortholog absence

Mg²⁺-Dependent Catalytic Mechanism Distinguishes MbtI from Mg²⁺-Independent Chorismate-Utilizing Enzyme Alternatives

MbtI salicylate synthase is strictly Mg²⁺-dependent for catalytic activity, a property not universally shared across the chorismate-utilizing enzyme superfamily. Structural studies have resolved the precise coordination geometry of the catalytic Mg²⁺ ion within the MbtI active site, revealing a binding mode that is essential for substrate turnover and that differs from the metal utilization patterns of related enzymes such as anthranilate synthase or aminodeoxychorismate synthase [1]. This Mg²⁺ requirement provides a mechanistic basis for selective inhibitor design targeting the metal-coordination sphere unique to MbtI [1].

metalloenzyme Mg²⁺ dependence MbtI catalytic mechanism

salT Protein (MbtI) Application Scenarios for Antitubercular Drug Discovery and Structural Biology


High-Resolution Structure-Based Drug Design and Fragment Screening

The availability of a 1.544 Å resolution crystal structure of MbtI (PDB: 8QN5) enables precision fragment-based screening and rational inhibitor optimization, including accurate modeling of ligand-protein interactions and metal coordination geometry. This high-resolution structural data surpasses the earlier 2.5 Å apo structure (PDB: 2I6Y) and supports computational docking campaigns that require atomic-level detail for hit identification and lead refinement [1].

In Vitro Enzymatic Screening Cascades for MbtI Inhibitor Discovery

MbtI is a validated target for in vitro enzymatic assays aimed at identifying inhibitors of mycobactin biosynthesis. The benchmark furanic inhibitor compound 1a demonstrates superior MbtI inhibitory activity compared to previous best-in-class compounds, providing a reference standard for screening hit validation and potency ranking. Siderophore production assays further correlate MbtI inhibition with antimycobacterial effect, supporting assay cascade design [1].

Selectivity Profiling Against Human Off-Target Panels

Because MbtI has no human ortholog, it serves as an intrinsically selective target for antitubercular drug discovery, reducing the likelihood of mechanism-based host toxicity. This property makes MbtI particularly valuable for programs that prioritize target selectivity early in the discovery pipeline, and it differentiates MbtI from Mtb targets that share significant homology with human enzymes [1].

Mechanistic Studies of Mycobacterial Iron Acquisition and Siderophore Biosynthesis

As the enzyme catalyzing the first committed step of mycobactin biosynthesis, MbtI is essential for M. tuberculosis iron acquisition under host-relevant iron-limiting conditions. Recombinant MbtI protein is suitable for detailed mechanistic enzymology studies, including Mg²⁺-dependence assays and substrate specificity profiling, to elucidate the molecular basis of siderophore production in pathogenic mycobacteria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for salT protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.